An In-depth Technical Guide to the Fundamental Properties of Creatinine Hydrochloride for Research
An In-depth Technical Guide to the Fundamental Properties of Creatinine Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of creatinine (B1669602) hydrochloride, a compound of significant interest in various research and development fields. This document details its chemical and physical characteristics, synthesis and purification methodologies, and analytical techniques for its characterization.
Core Properties of Creatinine Hydrochloride
Creatinine hydrochloride (CAS Number: 19230-81-0) is the hydrochloride salt of creatinine, a heterocyclic organic compound.[1][2] Creatinine is the metabolic byproduct of creatine (B1669601) and creatine phosphate (B84403), which are vital for energy metabolism in muscle and brain tissue.[3][4] The addition of a hydrochloride moiety enhances the solubility of the parent compound.
A summary of the key physicochemical properties of creatinine hydrochloride is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₄H₈ClN₃O | [1] |
| Molecular Weight | 149.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 283-285 °C (decomposition) | [5] |
| Solubility | Soluble in water. Soluble in 1 M HCl (0.1 g/mL at 20 °C, clear solution). | [6][7] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [8] |
Creatinine hydrochloride is the salt formed from the protonation of the imine nitrogen of the creatinine molecule by hydrochloric acid.
Synthesis and Purification
Creatinine hydrochloride is typically synthesized from creatine monohydrate. A common method involves the reaction of creatine monohydrate with hydrochloric acid.[9][10] The reaction is generally carried out at a controlled temperature, followed by concentration and crystallization to yield the hydrochloride salt.[9]
Experimental Protocol: General Synthesis of Creatinine Hydrochloride
-
Reaction Setup: In a suitable reaction vessel, suspend creatine monohydrate in a minimal amount of water.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the suspension while stirring. The reaction temperature is typically maintained between 25-40°C.[9]
-
Reaction Monitoring: Monitor the reaction progress until all the creatine monohydrate has dissolved and the reaction is complete. The pH of the solution is adjusted to approximately 1.[9]
-
Crystallization: Concentrate the reaction mixture under reduced pressure at a temperature of 40-50°C to induce crystallization.[9]
-
Isolation: Isolate the crystalline product by filtration.
-
Washing and Drying: Wash the crystals with a suitable solvent, such as ethanol, and dry them under vacuum.[9]
Purification of creatinine hydrochloride is typically achieved through recrystallization.[11] The choice of solvent is critical and depends on the solubility profile of the compound.
Experimental Protocol: General Recrystallization of Creatinine Hydrochloride
-
Dissolution: Dissolve the crude creatinine hydrochloride in a minimum amount of a suitable hot solvent (e.g., water or an alcohol-water mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A variety of analytical techniques can be employed to characterize creatinine hydrochloride and determine its purity.
HPLC is a widely used method for the quantitative analysis of creatinine and its derivatives.[7][12][13]
Experimental Protocol: General HPLC Analysis of Creatinine Hydrochloride
-
Column: A C18 or a porous graphitic carbon column can be used.[7]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium (B1175870) sulfate (B86663) or sodium acetate) and an organic modifier like acetonitrile.[7][13] The pH of the mobile phase can be adjusted to optimize separation.[13]
-
Detection: UV detection is typically performed at a wavelength around 210-230 nm.
-
Sample Preparation: Dissolve a known amount of creatinine hydrochloride in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of creatinine hydrochloride. In ¹H NMR, characteristic signals for the methyl and methylene (B1212753) protons can be observed.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the creatinine hydrochloride molecule. Characteristic absorption bands for N-H, C=O, and C-N bonds can be observed.[16][17][18]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of creatinine hydrochloride, confirming its identity.[19][20]
Biological Context and Significance
Creatinine is an endogenously produced molecule resulting from the non-enzymatic degradation of creatine and phosphocreatine (B42189) in muscle tissue.[4][21] It is primarily cleared from the body by the kidneys.[22]
Creatine plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[23][24] The creatine kinase (CK) system facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) using phosphocreatine as a phosphate donor.[23]
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Creatine's Role in Cellular Energy Metabolism – Creatine Gummies [creatinegummies.com]
- 3. Creatinine - Wikipedia [en.wikipedia.org]
- 4. metabolon.com [metabolon.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lcms.cz [lcms.cz]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. CN101407478A - Preparation of creatine hydrochloride - Google Patents [patents.google.com]
- 10. US20140171682A1 - Creatine hydrochloride and manufacturing method thereof - Google Patents [patents.google.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. High-performance liquid chromatographic determination of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Detection of creatine in rat muscle by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]
- 20. Creatine [webbook.nist.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Creatinine | National Kidney Foundation [kidney.org]
- 23. mdpi.com [mdpi.com]
- 24. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
